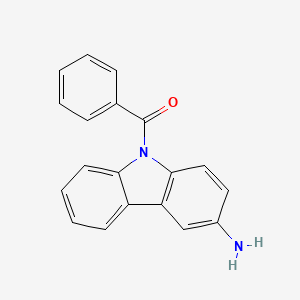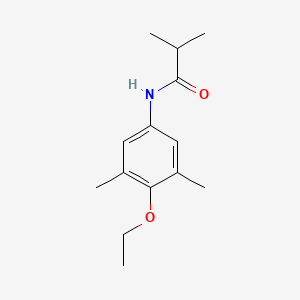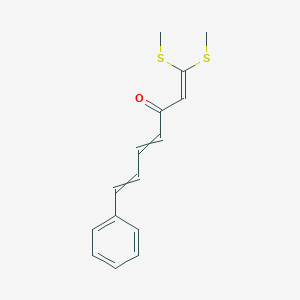
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one is an organic compound with a unique structure that includes both methylsulfanyl and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one can be achieved through a multi-step process. One common method involves the reaction of 1,1-bis(methylsulfanyl)-2-nitroethene with appropriate aldehydes and other reagents under specific conditions. For example, a one-pot sequential reaction of 1,1-bis(methylsulfanyl)-2-nitroethene, diamines, and 3-formylchromones in ethanol has been developed to afford related compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro group in related compounds can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl groups would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine.
科学研究应用
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one involves its interaction with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
DNA Interaction: It can interact with DNA, potentially leading to changes in gene expression.
相似化合物的比较
Similar Compounds
1,1-Bis(methylsulfanyl)-2-nitroethene: A related compound with similar functional groups.
Chromenopyridines: Compounds with a similar core structure and biological activities.
Uniqueness
1,1-Bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
92807-30-2 |
|---|---|
分子式 |
C15H16OS2 |
分子量 |
276.4 g/mol |
IUPAC 名称 |
1,1-bis(methylsulfanyl)-7-phenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C15H16OS2/c1-17-15(18-2)12-14(16)11-7-6-10-13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI 键 |
ZUQJFEMIRAXXDI-UHFFFAOYSA-N |
规范 SMILES |
CSC(=CC(=O)C=CC=CC1=CC=CC=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


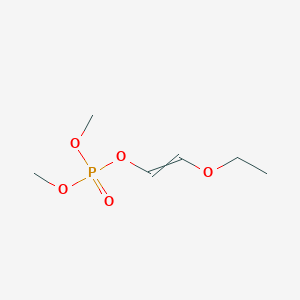
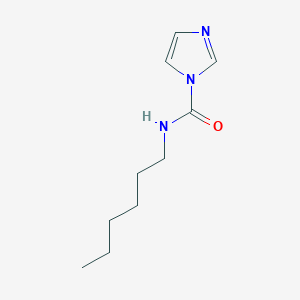


![Ethyl 2-[(E)-benzylideneamino]dec-9-enoate](/img/structure/B14351517.png)

![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
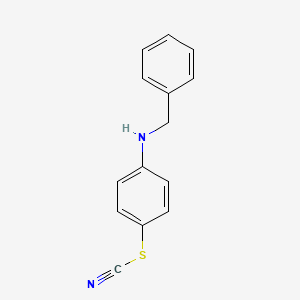
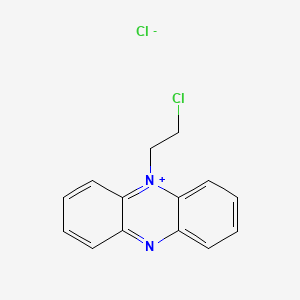
![2-{[4-(Dipropylamino)-3-methylphenyl]methylidene}propanediamide](/img/structure/B14351550.png)
![(6E)-6-{[(1,3-Dihydro-2H-benzimidazol-2-ylidene)methyl]imino}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14351552.png)

